Ethyl 6-oxoundecanoate

Description

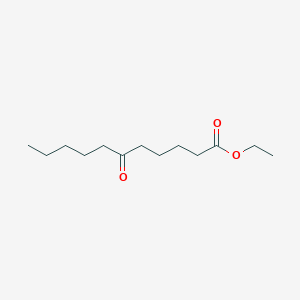

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 6-oxoundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-3-5-6-9-12(14)10-7-8-11-13(15)16-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGPRWAPTGIWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645669 | |

| Record name | Ethyl 6-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72665-99-7 | |

| Record name | Ethyl 6-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

ethyl 6-oxoundecanoate natural occurrence in plant extracts

An In-Depth Technical Guide on the Analysis of Ethyl 6-Oxoundecanoate in Plant Extracts

A Note to the Researcher: Initial investigations into the natural products literature and chemical databases indicate a significant information gap regarding the isolation of ethyl 6-oxoundecanoate from plant sources. This guide is therefore structured to address this by providing a robust framework for its de novo detection and analysis in complex plant matrices. We will proceed on the hypothesis that its presence is possible, though not yet documented, and equip the researcher with the necessary tools for its discovery and quantification.

Introduction to Ethyl 6-Oxoundecanoate

Ethyl 6-oxoundecanoate is a keto ester with the molecular formula C₁₃H₂₄O₃.[1][2] It possesses a linear eleven-carbon backbone with a ketone group at the sixth position and an ethyl ester at one terminus. While its natural occurrence is not established, the parent carboxylic acid, 6-oxoundecanoic acid, is a known chemical entity.[3][4] Compounds of this class, medium to long-chain keto acids and their esters, are of interest for their potential biological activities and as synthons in organic chemistry.

Natural Occurrence in the Plant Kingdom: An Uncharted Territory

A thorough review of the current scientific literature reveals no definitive reports of ethyl 6-oxoundecanoate as a naturally occurring compound in plant extracts. While plants are prolific producers of a vast array of secondary metabolites, including various fatty acids, esters, and ketones, the specific combination present in ethyl 6-oxoundecanoate has not been identified. The biosynthesis of such a molecule in plants would likely involve modifications of fatty acid metabolism, a complex and highly regulated series of pathways.

Given this lack of established natural occurrence, the remainder of this guide will focus on a hypothetical, yet scientifically rigorous, workflow for the detection, identification, and quantification of ethyl 6-oxoundecanoate in plant extracts. This framework is designed for researchers aiming to explore the presence of this and similar molecules in novel plant sources.

Analytical Workflow for the Detection and Quantification of Ethyl 6-Oxoundecanoate in Plant Extracts

The analysis of a medium-chain keto ester like ethyl 6-oxoundecanoate in a complex matrix such as a plant extract requires a multi-step approach to ensure accurate and reliable results. The following workflow is proposed, with each step designed to isolate and identify the target compound while minimizing interference from other plant constituents.

Sample Preparation and Extraction

The initial step involves the careful preparation of the plant material and the selection of an appropriate extraction solvent.

Protocol 1: Solvent Extraction of Ethyl 6-Oxoundecanoate from Plant Material

-

Sample Preparation: Lyophilize (freeze-dry) fresh plant material to remove water, which can interfere with extraction efficiency. Grind the dried material to a fine powder to maximize the surface area for solvent penetration.

-

Solvent Selection: Based on the structure of ethyl 6-oxoundecanoate (a relatively nonpolar ester), a solvent of medium polarity is recommended. Ethyl acetate is an excellent first choice due to its ability to dissolve a wide range of esters and its relatively low boiling point, which facilitates later concentration steps. Hexane or a hexane/ethyl acetate mixture can also be considered.

-

Extraction:

-

Maceration: Suspend the powdered plant material in ethyl acetate (e.g., 10:1 solvent-to-sample ratio, v/w) and stir at room temperature for 24-48 hours.

-

Sonication: For a more rapid extraction, place the plant material and solvent mixture in an ultrasonic bath for 30-60 minutes.

-

Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus with ethyl acetate. This method is particularly effective but may not be suitable for thermally labile compounds.

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting extract in vacuo using a rotary evaporator at a temperature below 40°C to prevent degradation of the target compound.

Sample Clean-up and Fractionation

Plant extracts are complex mixtures containing numerous compounds that can interfere with the analysis of the target molecule. A clean-up step is therefore crucial.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

-

Column Selection: A silica-based SPE cartridge is suitable for separating compounds based on polarity.

-

Conditioning: Condition the SPE cartridge by passing through a nonpolar solvent (e.g., hexane), followed by a solvent of slightly higher polarity (e.g., a mixture of hexane and ethyl acetate), and finally the loading solvent.

-

Loading: Dissolve the concentrated plant extract in a minimal amount of a nonpolar solvent (e.g., hexane) and load it onto the conditioned SPE cartridge.

-

Elution: Elute the sample with a stepwise gradient of solvents with increasing polarity. Start with 100% hexane to elute very nonpolar compounds. Gradually increase the proportion of ethyl acetate in hexane (e.g., 98:2, 95:5, 90:10, etc.). Collect fractions at each step. Ethyl 6-oxoundecanoate is expected to elute in the fractions with a low to medium concentration of ethyl acetate.

-

Fraction Analysis: Analyze each fraction by thin-layer chromatography (TLC) or a rapid GC-MS screen to identify the fraction(s) containing the compound of interest.

Chromatographic Separation and Detection

Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal analytical technique for the separation and identification of volatile and semi-volatile compounds like ethyl 6-oxoundecanoate.

Protocol 3: GC-MS Analysis of Ethyl 6-Oxoundecanoate

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the components of the cleaned-up extract.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min). This will separate compounds based on their boiling points.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a wide mass range (e.g., m/z 40-500) to capture the molecular ion and characteristic fragment ions of the target compound.

-

-

Identification: The identification of ethyl 6-oxoundecanoate will be based on two criteria:

-

Retention Time: The time it takes for the compound to elute from the GC column should match that of an authentic standard of ethyl 6-oxoundecanoate run under the same conditions.

-

Mass Spectrum: The fragmentation pattern of the unknown peak in the sample should match the mass spectrum of the authentic standard.

-

Quantification

For quantitative analysis, an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Protocol 4: Quantification using an Internal Standard

-

Internal Standard Selection: Choose an internal standard that is chemically similar to ethyl 6-oxoundecanoate but not present in the plant extract. A good candidate would be an ester of a similar chain length with a slightly different mass, for example, methyl 6-oxoundecanoate or ethyl 7-oxoundecanoate.

-

Calibration Curve: Prepare a series of standard solutions containing known concentrations of ethyl 6-oxoundecanoate and a fixed concentration of the internal standard. Analyze these standards by GC-MS. Plot the ratio of the peak area of ethyl 6-oxoundecanoate to the peak area of the internal standard against the concentration of ethyl 6-oxoundecanoate to generate a calibration curve.

-

Sample Analysis: Add a known amount of the internal standard to the plant extract before analysis. After GC-MS analysis, determine the peak area ratio of ethyl 6-oxoundecanoate to the internal standard in the sample. Use the calibration curve to determine the concentration of ethyl 6-oxoundecanoate in the extract.

Visualizing the Analytical Workflow

Caption: Proposed analytical workflow for the detection of ethyl 6-oxoundecanoate.

Hypothetical Biosynthesis in Plants

While not yet discovered, the biosynthesis of ethyl 6-oxoundecanoate in plants could conceivably arise from modifications of the well-established fatty acid synthesis pathway.

Caption: Hypothetical biosynthetic pathway for ethyl 6-oxoundecanoate in plants.

This proposed pathway involves:

-

Chain Elongation: The C10 fatty acid precursor is synthesized via the fatty acid synthase (FAS) complex.

-

Hydroxylation: A cytochrome P450 monooxygenase could introduce a hydroxyl group at the 6th carbon position.

-

Oxidation: A dehydrogenase could then oxidize the hydroxyl group to a ketone.

-

Esterification: Finally, an alcohol acyltransferase (AAT) could catalyze the esterification of the resulting 6-oxoundecanoic acid with ethanol to form the final product. The availability of ethanol in plant tissues is well-documented.[5]

Conclusion

While the natural occurrence of ethyl 6-oxoundecanoate in plant extracts remains to be established, this guide provides a comprehensive and technically sound framework for its potential discovery and analysis. The proposed workflow, from sample preparation to quantification, is based on established analytical principles for the study of plant secondary metabolites. By following these protocols, researchers will be well-equipped to investigate the presence of this and other novel keto esters in the vast and chemically diverse plant kingdom.

References

- NextSDS. (n.d.). 6-OXOUNDECANOIC ACID — Chemical Substance Information.

- CymitQuimica. (n.d.). 6-oxoundecanoic acid.

- Molport. (n.d.). ethyl 6-oxoundecanoate | 72665-99-7 | Buy Now.

- NextSDS. (n.d.). ETHYL 6-OXOUNDECANOATE — Chemical Substance Information.

-

Kirakosyan, N. A., Petrosyan, S. Gh., & Sahakyan, L. Yu. (2024). COMPARATIVE ANALYSIS OF METHODS FOR THE DETECTION AND QUANTITATIVE DETERMINATION OF ETHYL ALCOHOL IN THE BODY. PROCEEDINGS OF THE YEREVAN STATE UNIVERSITY. Chemistry and Biology, 58(1), 1–8. Retrieved from [Link]

Sources

Thermodynamic Stability and Phase Behavior of Ethyl 6-Oxoundecanoate: A Comprehensive Technical Guide

Executive Summary

Ethyl 6-oxoundecanoate (CAS: 72665-99-7) is a highly versatile medium-chain keto-ester utilized extensively in organic synthesis, particularly as an intermediate in the development of active pharmaceutical ingredients (APIs) and agricultural biologicals such as jasmonate analogs[1]. Understanding its thermodynamic stability and phase behavior is critical for scaling up synthesis, optimizing purification workflows, and preventing yield-destroying degradation during distillation. This whitepaper synthesizes empirical data, thermodynamic principles, and field-proven experimental protocols to provide a definitive guide on managing this compound in a laboratory or pilot-plant setting.

Chemical Architecture and Thermodynamic Principles

Ethyl 6-oxoundecanoate ( C13H24O3 ) possesses a molecular weight of 228.33 g/mol [2]. Its structural architecture features an ethyl ester at the C1 terminus and a ketone moiety at the C6 position[3].

The ζ -Keto Ester Stability Advantage

In synthetic chemistry, the relative position of carbonyl groups dictates the thermodynamic stability of the molecule. β -keto esters (where the ketone is at C3 ) are notoriously unstable under thermal stress because they readily undergo decarboxylation via a low-energy, six-membered cyclic transition state.

Ethyl 6-oxoundecanoate, however, is a ζ -keto ester. The spatial separation of the ketone and ester groups by four methylene units entirely precludes this cyclic concerted elimination mechanism. As a result, the thermodynamic stability of ethyl 6-oxoundecanoate is significantly higher than its β -analogs. Its degradation is governed not by facile decarboxylation, but by the inherent bond dissociation energies of the aliphatic chain and the ester linkage, making it remarkably stable up to temperatures approaching 280 °C.

Figure 1: Primary degradation pathways of ethyl 6-oxoundecanoate under thermal stress.

Phase Behavior: Boiling Point Dynamics

The boiling point of a compound is a macroscopic manifestation of its intermolecular forces. For ethyl 6-oxoundecanoate, strong dipole-dipole interactions arise from both the ketone and ester moieties, while the 11-carbon backbone provides substantial London dispersion forces.

Empirical data for its close structural isomer, ethyl 8-oxoundecanoate, establishes an atmospheric boiling point of 316.2 °C at 760 mmHg. Given the identical molecular weight and nearly identical steric and electronic profiles, the atmospheric boiling point of ethyl 6-oxoundecanoate is thermodynamically equivalent (~316 °C). However, heating any aliphatic ester above 250 °C risks pyrolysis (yielding an alkene and a carboxylic acid). Therefore, atmospheric distillation is fundamentally incompatible with the compound's thermal stability limits.

Quantitative Data Summary

Table 1: Thermodynamic and Phase Properties of Ethyl 6-Oxoundecanoate

| Property | Value | Conditions / Causality |

| Molecular Weight | 228.33 g/mol | Standard atomic weights[2] |

| Boiling Point (Atmospheric) | ~316.2 °C | Extrapolated from isomeric data (760 mmHg) |

| Boiling Point (Vacuum) | 145 - 155 °C | Estimated at 1.0 - 2.0 mmHg (prevents pyrolysis) |

| Density | ~0.936 g/cm³ | Standard ambient temperature and pressure[4] |

| Thermal Stability Limit | ~280 °C | Onset of non-catalyzed ester pyrolysis |

Field-Proven Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems, explaining not just how to perform the workflows, but why specific parameters are chosen.

Protocol 1: High-Precision Vacuum Distillation for Purification

Causality: To prevent thermal degradation that occurs near the atmospheric boiling point (~316 °C), distillation must be conducted under high vacuum. This lowers the boiling point well below the thermodynamic stability threshold, ensuring the integrity of the ester linkage.

-

Apparatus Assembly: Set up a short-path distillation apparatus equipped with a Vigreux column. Insight: The Vigreux column is chosen to minimize holdup volume while providing sufficient theoretical plates to separate unreacted starting materials. Ensure all joints are sealed with high-vacuum silicone grease.

-

Vacuum Establishment: Apply a vacuum of 1.0 to 2.0 mmHg using a rotary vane pump. Critical Step: Integrate a liquid nitrogen cold trap between the system and the pump to protect the pump oil from volatile organic impurities.

-

Controlled Heating: Submerge the distillation flask in a silicone oil bath. Gradually increase the temperature at a rate of 2-3 °C/min to prevent bumping and localized superheating.

-

Equilibration: Allow the system to reflux briefly to establish a stable vapor-liquid equilibrium within the column.

-

Fraction Collection: Collect the main fraction at a head temperature of 145–155 °C. Discard the initial forerun (which contains residual moisture or low-MW alcohols) and leave the heavy residue (oligomerized byproducts) in the boiling flask.

Protocol 2: Thermal Stability Profiling via TGA-DSC

Causality: Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides orthogonal, self-validating detection. TGA measures mass loss (evaporation), while DSC measures heat flow (endothermic boiling vs. exothermic decomposition).

-

Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of ethyl 6-oxoundecanoate into an aluminum crucible.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min. Insight: An inert atmosphere isolates purely thermal breakdown pathways by preventing oxidative degradation.

-

Thermal Ramping: Program the instrument to heat from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

-

Data Correlation: Overlay the TGA mass-loss derivative curve (DTG) with the DSC heat-flow curve. An endothermic peak coupled with 100% mass loss indicates clean boiling, whereas an exothermic event preceding mass loss indicates thermal decomposition.

Figure 2: Step-by-step experimental workflow for TGA-DSC thermal stability profiling.

References

-

Title: Ethyl 6-oxoundecanoate | 72665-99-7 | Database and Molecular Properties Source: Molport URL: [Link]

-

Title: ETHYL 8-OXOUNDECANOATE Manufacturers and Phase Data Source: GlobalChemMall URL: [Link]

Sources

An In-Depth Technical Guide to Investigating the Role of Ethyl 6-Oxoundecanoate in Lipid Metabolism Pathways

Foreword: Charting Unexplored Territory in Lipid Metabolism

For researchers, scientists, and drug development professionals, the landscape of lipid metabolism is in a constant state of discovery. While the roles of canonical fatty acids and their derivatives are well-documented, a vast chemical space of structurally related molecules remains largely unexplored. This guide focuses on one such molecule: ethyl 6-oxoundecanoate. The current body of public-domain literature does not extensively detail the specific role of ethyl 6-oxoundecanoate in lipid metabolism. Therefore, this document serves not as a review of established knowledge, but as a forward-looking technical roadmap for its investigation.

As a Senior Application Scientist, my objective is to provide a robust framework for elucidating the function of this novel keto ester. We will proceed from foundational principles, leveraging what is known about structurally analogous compounds, to propose testable hypotheses and detail the rigorous experimental methodologies required to validate them. This guide is designed to be a self-validating system, where each proposed experimental step logically informs the next, ensuring scientific integrity and fostering innovation.

Ethyl 6-Oxoundecanoate: A Structural Overview and Putative Metabolic Significance

Ethyl 6-oxoundecanoate is a medium-chain fatty acid ester characterized by a ketone group at the C6 position. Its chemical formula is C₁₃H₂₄O₃, and its structure suggests several potential avenues for interaction with lipid metabolic pathways.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₃ | N/A |

| IUPAC Name | ethyl 6-oxoundecanoate | [1] |

| Structure | CH₃(CH₂)₄CO(CH₂)₄COOCH₂CH₃ | N/A |

The presence of a ketone group and its medium-chain length are key features that inform our initial hypotheses. Medium-chain fatty acids (MCFAs) are known for their distinct metabolic handling compared to long-chain fatty acids.[2][3] They are more readily absorbed and preferentially oxidized for energy.[2][3] Furthermore, oxidized fatty acids, a broad class that includes keto acids, can act as signaling molecules.[4][5]

Initial Hypotheses:

-

Metabolic Substrate: Ethyl 6-oxoundecanoate may serve as a direct or indirect energy source, potentially being metabolized through pathways similar to those for other MCFAs.

-

Signaling Molecule: The oxo- group may confer signaling properties, allowing it to interact with cellular receptors and modulate gene expression related to lipid metabolism.

-

Intermediate in Endogenous Metabolism: It is conceivable that this molecule is a yet-to-be-identified intermediate in endogenous fatty acid oxidation or biosynthesis.

To investigate these hypotheses, a multi-pronged approach is necessary, combining in vitro cell-based assays, and in vivo animal models.

Foundational Experimental Workflows: Characterizing the Metabolic Fate and Signaling Potential

The initial phase of investigation should focus on determining if and how ethyl 6-oxoundecanoate is metabolized and whether it elicits cellular responses.

In Vitro Cell-Based Assays: A First Look at Cellular Uptake and Metabolism

The use of relevant cell lines is a critical first step to understand the direct cellular effects of ethyl 6-oxoundecanoate.

Recommended Cell Lines:

-

Hepatocytes (e.g., HepG2, primary hepatocytes): The liver is the central hub of lipid metabolism.[6]

-

Adipocytes (e.g., 3T3-L1): Key sites for fatty acid storage and release.

-

Myocytes (e.g., C2C12): Major consumers of fatty acids for energy.

Experimental Protocol: Cellular Uptake and Metabolism Assay

-

Cell Culture: Culture the selected cell lines to ~80% confluency in appropriate media.

-

Treatment: Incubate the cells with varying concentrations of ethyl 6-oxoundecanoate (e.g., 1, 10, 100 µM) for different time points (e.g., 1, 6, 24 hours). A vehicle control (e.g., DMSO or ethanol) should be run in parallel.

-

Metabolite Extraction: After incubation, wash the cells with ice-cold PBS and quench metabolism with a cold solvent mixture (e.g., 80% methanol). Scrape the cells and collect the cell lysate.

-

Lipidomics Analysis: Analyze the cell lysates using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify ethyl 6-oxoundecanoate and any potential metabolic derivatives.[7][8] This will reveal if the compound is taken up by the cells and if it is converted into other molecules.

-

Media Analysis: Analyze the culture media to quantify the disappearance of the parent compound, providing a measure of cellular uptake.

dot

Caption: Workflow for assessing cellular uptake and metabolism of ethyl 6-oxoundecanoate.

Gene Expression Analysis: Uncovering Signaling Roles

If ethyl 6-oxoundecanoate or its metabolites have signaling functions, they are likely to alter the expression of genes involved in lipid metabolism.

Experimental Protocol: qPCR Array for Lipid Metabolism Genes

-

Cell Treatment: Treat cells with ethyl 6-oxoundecanoate as described in the previous protocol.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

-

cDNA Synthesis: Reverse transcribe the RNA to complementary DNA (cDNA).

-

qPCR: Perform quantitative real-time PCR (qPCR) using a pre-designed array of primers for key genes in lipid metabolism (e.g., PPARA, SREBF1, FASN, CPT1A).

-

Data Analysis: Normalize the gene expression data to a housekeeping gene and compare the expression levels in treated cells to vehicle-treated controls.

dot

Caption: Workflow for analyzing changes in lipid metabolism gene expression.

In Vivo Studies: From Cellular Mechanisms to Physiological Relevance

Positive results from in vitro studies would warrant progression to in vivo models to understand the physiological effects of ethyl 6-oxoundecanoate.

Animal Models of Dyslipidemia

To assess the therapeutic potential of ethyl 6-oxoundecanoate, a relevant animal model of dyslipidemia is crucial.[9]

Model Selection:

-

High-Fat Diet (HFD)-Induced Obese Mice: A common and relevant model for studying metabolic syndrome.[10]

-

ApoE-/- or Ldlr-/- Mice: Genetically modified models that develop spontaneous hypercholesterolemia.[10]

Experimental Protocol: Assessment of Lipid-Lowering Effects

-

Model Induction: Induce dyslipidemia in the chosen animal model (e.g., by feeding a high-fat diet for 8-12 weeks).

-

Treatment: Administer ethyl 6-oxoundecanoate to the animals via oral gavage or intraperitoneal injection daily for a specified period (e.g., 4 weeks). A vehicle control group should be included.

-

Metabolic Monitoring: Monitor body weight, food intake, and fasting blood glucose levels throughout the study.

-

Terminal Blood and Tissue Collection: At the end of the treatment period, collect blood and tissues (liver, adipose tissue, muscle) for analysis.

-

Biochemical Analysis: Measure plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C.

-

Histological Analysis: Perform histological staining (e.g., H&E, Oil Red O) on liver sections to assess hepatic steatosis.

Quantitative Data Summary:

| Parameter | Vehicle Control | Ethyl 6-oxoundecanoate (Low Dose) | Ethyl 6-oxoundecanoate (High Dose) |

| Body Weight (g) | |||

| Fasting Glucose (mg/dL) | |||

| Plasma Triglycerides (mg/dL) | |||

| Total Cholesterol (mg/dL) | |||

| Hepatic Triglyceride Content (mg/g tissue) |

Stable Isotope Tracing: Mapping the Metabolic Fate In Vivo

To definitively trace the metabolic fate of ethyl 6-oxoundecanoate in a whole organism, stable isotope labeling is the gold standard.

Experimental Protocol: ¹³C-Labeled Ethyl 6-Oxoundecanoate Tracing

-

Synthesis: Synthesize ethyl 6-oxoundecanoate with uniform ¹³C labeling on the undecanoate backbone.

-

Administration: Administer the ¹³C-labeled compound to animals.

-

Sample Collection: Collect blood and tissues at various time points post-administration.

-

Metabolite Extraction and Analysis: Extract metabolites from the samples and analyze them using high-resolution LC-MS to detect and quantify ¹³C-labeled metabolites. This will reveal the downstream metabolic products of ethyl 6-oxoundecanoate.

dot

Caption: Conceptual pathway for stable isotope tracing of ethyl 6-oxoundecanoate.

Advanced Mechanistic Studies: Pinpointing Molecular Targets

Should the preceding investigations indicate a significant role for ethyl 6-oxoundecanoate in lipid metabolism, the focus will shift to identifying its precise molecular targets.

Potential Mechanisms of Action:

-

Receptor Agonism/Antagonism: The molecule could bind to and modulate the activity of nuclear receptors (e.g., PPARs) or G-protein coupled receptors (e.g., GPR120) known to regulate lipid metabolism.

-

Enzyme Inhibition/Activation: It may directly interact with key enzymes in fatty acid synthesis or oxidation pathways.

Experimental Approaches:

-

Receptor Binding Assays: Utilize in vitro binding assays (e.g., fluorescence polarization, surface plasmon resonance) to assess the affinity of ethyl 6-oxoundecanoate for a panel of lipid-sensing receptors.

-

Enzyme Activity Assays: Perform in vitro assays with purified enzymes of lipid metabolism to determine if ethyl 6-oxoundecanoate or its metabolites modulate their activity.

-

Transcriptomics (RNA-Seq): A global analysis of gene expression changes in response to treatment can provide unbiased insights into the pathways affected by the compound.

Conclusion and Future Directions

The investigation of ethyl 6-oxoundecanoate's role in lipid metabolism represents a frontier in our understanding of how novel lipid species can influence health and disease. This guide provides a comprehensive, step-by-step framework for its characterization, from initial cell-based screening to in-depth in vivo mechanistic studies. The proposed workflows, grounded in established methodologies, are designed to yield robust and interpretable data.

The potential discovery of a novel bioactive lipid molecule has significant implications for the development of new therapeutics for metabolic disorders. By systematically following the experimental logic outlined herein, researchers can effectively elucidate the function of ethyl 6-oxoundecanoate and pave the way for its potential translation into clinical applications.

References

- Analytical Methods And Applications Of Lipidomics In Disease Research. (n.d.). Vertex AI Search.

- Burczyńska-Młynarczyk, M., & Kruk, J. (2017). Analytical Techniques in Lipidomics: State of the Art. PubMed.

- Brodhagen, M., & Keller, N. P. (2014). Oxidized Fatty Acids as Inter-Kingdom Signaling Molecules. PubMed.

- Lísa, M., & Holčapek, M. (2023). Recent Analytical Methodologies in Lipid Analysis. PMC.

- Burczyńska-Młynarczyk, M., & Kruk, J. (2017). Analytical Techniques in Lipidomics: State of the Art. ResearchGate.

- Wang, B., & Yang, Z. (2013). Analytical Methods in Lipidomics and Their Applications. ACS Publications.

- Creative Proteomics. (n.d.). Overview of Medium Chain Fatty Acids (MCFAs). Lipidomics|Creative Proteomics.

- St-Onge, M. P., & Jones, P. J. (1998). Medium chain fatty acid metabolism and energy expenditure: obesity treatment implications. PubMed.

- Veech, R. L. (2014). Ketone ester effects on metabolism and transcription. PubMed.

- Brodhagen, M., & Keller, N. P. (2014). Oxidized Fatty Acids as Inter-Kingdom Signaling Molecules. MDPI.

- Schopfer, F. J., & Freeman, B. A. (2014). Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives. PMC.

- Kim, J., & Lo, C. C. (2025). Guide for Selecting Experimental Models to Study Dietary Fat Absorption. MDPI.

- Effect of Ketone Esters on Liver Fat Content and Metabolic Function. (n.d.). ClinicalTrials.gov.

- Herrera, E., & Amusquivar, E. (2005). Experimental models for studying perinatal lipid metabolism. Long-term effects of perinatal undernutrition. PubMed.

- Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. PMC.

- Khan, S., & Gasser, S. (2026). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. MDPI.

- Ran-ran, G., & Duo, L. (2021). Role Medium-Chain Fatty Acids in the Lipid Metabolism of Infants. PMC.

- Selecting an Appropriate Animal Model for Dyslipidemia. (2023). Semantic Scholar.

- Poff, A. M., & D'Agostino, D. P. (2019). High-fat ketogenic diets and ketone monoester supplements differentially affect substrate metabolism during aerobic exercise. PMC.

- Andreadou, I., & Iliodromitis, E. K. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. PMC.

- Veech, R. L. (2014). Ketone ester effects on metabolism and transcription. PMC.

- Veech, R. L. (2014). Ketone Ester Effects on Metabolism and Transcription. ResearchGate.

- Emerging Approaches for Studying Lipid Dynamics, Metabolism, and Interactions in Cells. (2025). n.d..

- Fatty Acids, Lipids, and Cellular Signaling. (n.d.). ResearchGate.

- A Comprehensive Guide to Ethyl 6-Hydroxyhexanoate and its Chemical Identifiers. (n.d.). Benchchem.

- ETHYL 6-OXOUNDECANOATE — Chemical Substance Information. (n.d.). NextSDS.

- Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124. (n.d.). PubChem.

- A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. (n.d.). Google Patents.

- Spotlight on fatty acids in cell signaling. (2020). Maastricht University.

- Jalili, M., & de Gorter, D. J. J. (2021). Ethyl EPA and ethyl DHA cause similar and differential changes in plasma lipid concentrations and lipid metabolism in subjects with low-grade chronic inflammation. PMC.

- 951885-60-2 | Ethyl 6-(3-cyanophenyl)-6-oxohexanoate. (n.d.). ChemScene.

- Role of eicosapentaenoic acid in lipid metabolism in the liver, with special reference to experimental fatty liver. (1993). PubMed.

- Puri, P., & Sanyal, A. J. (2010). Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. PubMed.

- Effects of ozone exposure on lipid metabolism in Huh-7 human hepatoma cells. (2023). PMC.

- Colquhoun, A., & Schumacher, R. I. (2001). gamma-Linolenic acid and eicosapentaenoic acid induce modifications in mitochondrial metabolism, reactive oxygen species generation, lipid peroxidation and apoptosis in Walker 256 rat carcinosarcoma cells. PubMed.

Sources

- 1. nextsds.com [nextsds.com]

- 2. Medium chain fatty acid metabolism and energy expenditure: obesity treatment implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Oxidized fatty acids as inter-kingdom signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Overview of Medium Chain Fatty Acids (MCFAs) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 7. Analytical Methods And Applications Of Lipidomics In Disease Research - Creative Proteomics [creative-proteomics.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile and Environmental Impact of Ethyl 6-Oxoundecanoate

Abstract

Ethyl 6-oxoundecanoate, a keto-ester with potential applications in various industries, currently lacks a comprehensive public toxicological and environmental impact profile. This technical guide addresses this critical information gap by providing a framework for the systematic evaluation of its potential hazards. Directed at researchers, scientists, and drug development professionals, this document outlines the requisite experimental protocols grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals.[1][2] By detailing the methodologies for assessing human health risks—including acute toxicity, dermal and ocular irritation, sensitization, and genotoxicity—and environmental fate, this guide serves as a foundational blueprint for generating the necessary data to ensure the safe handling and use of this compound. The narrative emphasizes the causality behind experimental choices, ensuring a robust and scientifically defensible assessment.

Introduction: The Need for a Comprehensive Profile

Human Health Toxicity Assessment

The evaluation of potential adverse effects on human health is a cornerstone of chemical safety assessment. A tiered approach, starting with acute effects and progressing to more complex endpoints like sensitization and genotoxicity, is standard practice. The following sections detail the critical experimental workflows.

Acute Toxicity

Acute toxicity studies are designed to determine the immediate hazards of a substance following a single, short-term exposure. These studies are fundamental for classification and labeling and for establishing initial safety precautions.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420) [7]

The Fixed Dose Procedure is a method for assessing acute oral toxicity that avoids using death as an endpoint, relying instead on the observation of clear signs of toxicity at one of a series of fixed dose levels.[7]

-

Principle: A stepwise procedure is used where a single animal is dosed at a defined level. The outcome of this test determines the dose for the next animal. This continues until the dose causing evident toxicity or no more than one death is identified.

-

Methodology:

-

Animal Model: Healthy, young adult female rats (8-12 weeks old) are typically used, as they are often slightly more sensitive.[7]

-

Starting Dose Selection: Based on available information on structurally related substances, a starting dose is selected from fixed levels of 5, 50, 300, and 2000 mg/kg. In the absence of data, 300 mg/kg is the default starting dose.[7]

-

Sighting Study: A single animal is dosed. If the animal survives, a second animal is dosed at the same level. If the first animal shows signs of toxicity, the next animal is dosed at the next lower fixed dose level.

-

Main Study: Dosing continues in a stepwise manner until the criteria for classification are met. Animals are observed for a minimum of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior.[7] Body weight is recorded weekly.

-

Endpoint: The study allows for the determination of the LD50 cut-off value for classification and labeling.

-

DOT Script for Acute Toxicity Workflow

Caption: Workflow for the Acute Oral Toxicity Fixed Dose Procedure (OECD 420).

Skin and Eye Irritation/Corrosion

These tests evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to the skin and eyes upon direct contact.

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method (Adapted from OECD Guideline 439)

-

Principle: This in vitro method uses a three-dimensional human epidermis model to assess skin irritation potential, thereby avoiding the use of live animals. The endpoint measured is cell viability.

-

Methodology:

-

Test System: A commercially available reconstructed human epidermis (RhE) model is used.

-

Application: Ethyl 6-oxoundecanoate is applied topically to the tissue surface.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After exposure, the test chemical is washed off, and the tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the MTT to a blue formazan salt, which is then extracted.

-

Measurement: The amount of formazan is measured spectrophotometrically. The percentage of viable cells in the treated tissue is compared to that of a negative control.

-

Classification: If the mean tissue viability is below 50%, the substance is classified as a skin irritant.

-

Experimental Protocol: Eye Irritation/Serious Eye Damage (Adapted from OECD Guideline 492)

A similar in vitro approach using a reconstructed human cornea-like epithelium (RhCE) model is employed to predict eye irritation potential. The principle of assessing cell viability via MTT reduction is the same as for the skin irritation test.

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance. It is a key endpoint for assessing workplace and consumer safety.

Experimental Protocol: In Vitro Skin Sensitization - ARE-Nrf2 Luciferase Test Method (Adapted from OECD Guideline 442D)

-

Principle: This assay addresses the second key event in the skin sensitization adverse outcome pathway: the activation of keratinocytes. It uses a genetically modified cell line that quantifies the activation of the Nrf2 transcription factor, a key regulator of the cellular antioxidant response.

-

Methodology:

-

Cell Line: A human keratinocyte cell line (e.g., HaCaT) transfected with a luciferase gene under the control of an antioxidant response element (ARE) is used.

-

Exposure: The cells are exposed to various concentrations of ethyl 6-oxoundecanoate for 48 hours.

-

Luminescence Measurement: After exposure, the cells are lysed, and the activity of the expressed luciferase is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to a solvent control. If the induction exceeds a certain threshold (e.g., 1.5-fold) and shows a concentration-dependent increase, the substance is predicted to be a skin sensitizer.

-

Environmental Impact Assessment

Understanding the environmental fate and effects of a chemical is crucial for preventing ecological damage. Key aspects include biodegradability, bioaccumulation potential, and aquatic toxicity.

Environmental Fate: Biodegradability

Biodegradability testing determines how readily a chemical is broken down by microorganisms in the environment.

Experimental Protocol: Ready Biodegradability - CO2 Evolution Test (Adapted from OECD Guideline 301B)

-

Principle: This test measures the amount of carbon dioxide produced by microorganisms as they metabolize the test substance. This provides a direct measure of ultimate biodegradation.

-

Methodology:

-

Inoculum: A mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant is used.

-

Test System: The test substance is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms.

-

Incubation: The test vessels are incubated in the dark at a constant temperature for 28 days.

-

CO2 Measurement: The CO2 evolved is trapped in a barium or sodium hydroxide solution and quantified by titration.

-

Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced from the test substance to its theoretical maximum.

-

Classification: If the substance reaches a 60% biodegradation level within a 10-day window during the 28-day test, it is considered "readily biodegradable."

-

DOT Script for Environmental Assessment Logic

Caption: Core components of an environmental impact assessment for a chemical.

Aquatic Toxicity

Aquatic toxicity tests are performed on organisms representing different trophic levels to assess the potential harm to aquatic ecosystems.

Table 1: Standard Aquatic Ecotoxicity Testing Battery

| Test Guideline | Organism | Endpoint | Duration |

| OECD 203 | Fish (e.g., Zebrafish) | Acute Toxicity (LC50) | 96 hours |

| OECD 202 | Daphnia magna | Acute Immobilisation (EC50) | 48 hours |

| OECD 201 | Freshwater Alga | Growth Inhibition (EC50) | 72 hours |

-

LC50 (Lethal Concentration 50%): The concentration of the chemical in water that is estimated to cause death in 50% of the test fish population over a 96-hour period.

-

EC50 (Effective Concentration 50%): The concentration estimated to cause a specific sublethal effect (immobilization in daphnids, growth inhibition in algae) in 50% of the test population over the specified duration.

Summary and Path Forward

The absence of empirical data for ethyl 6-oxoundecanoate necessitates a structured and comprehensive testing strategy to characterize its toxicological and environmental profile. This guide provides the scientific and methodological framework for such an undertaking, grounded in internationally recognized OECD guidelines.[1][2][8][9] By systematically conducting the described in vitro and ecotoxicological studies, researchers and developers can generate the critical data required for a robust risk assessment. This will ensure that ethyl 6-oxoundecanoate can be used safely, with minimal risk to human health and the environment, paving the way for its responsible integration into commercial applications.

References

- OECD (Organisation for Economic Co-operation and Development). (n.d.). OECD Guidelines for the Testing of Chemicals - Wikipedia.

- OECD. (n.d.). Guidelines for the Testing of Chemicals.

- OECD. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: Subacute Inhalation Toxicity: 28-Day Study.

- OECD. (2001). 420 | oecd guideline for testing of chemicals.

- OECD. (2018). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES.

- NextSDS. (n.d.). ETHYL 6-OXOUNDECANOATE — Chemical Substance Information.

- Evonik. (2024). SAFETY DATA SHEET.

- Angene Chemical. (n.d.). Ethyl 6-oxoundecanoate(CAS# 72665-99-7).

- MolPort. (n.d.). ethyl 6-oxoundecanoate | 72665-99-7 | Buy Now.

Sources

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. angenesci.com [angenesci.com]

- 4. molport.com [molport.com]

- 5. nextsds.com [nextsds.com]

- 6. msds.evonik.com [msds.evonik.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. env.go.jp [env.go.jp]

- 9. utu.fi [utu.fi]

The Ascendant Role of Ethyl 6-Oxoundecanoate Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of γ-Keto Esters

In the landscape of medicinal chemistry, γ-keto esters are emerging as exceptionally versatile scaffolds for the synthesis of complex and biologically active molecules. Their inherent bifunctionality, characterized by a ketone and an ester group separated by a three-carbon linker, provides a rich playground for synthetic transformations. This unique structural motif allows for the construction of diverse molecular architectures, from intricate heterocyclic systems to functionalized long-chain aliphatic compounds. Among this promising class of molecules, ethyl 6-oxoundecanoate stands out as a key building block with significant, yet largely unexplored, potential in drug development. This technical guide provides a comprehensive overview of the synthesis of ethyl 6-oxoundecanoate and its derivatives, delves into their potential therapeutic applications, and offers detailed experimental protocols to empower researchers in this exciting field.

I. Synthesis of the Core Scaffold: Ethyl 6-Oxoundecanoate

The efficient synthesis of the ethyl 6-oxoundecanoate core is the foundational step for any subsequent derivatization and drug discovery efforts. Several robust methods can be employed, with the choice depending on the availability of starting materials and the desired scale of the reaction.

A. One-Carbon Homologation of a β-Keto Ester Precursor

A prevalent and highly effective method for the synthesis of γ-keto esters is the one-carbon homologation of a corresponding β-keto ester.[1] This approach offers a strategic and controlled way to build the carbon backbone.

Conceptual Workflow:

Figure 1: General workflow for the synthesis of γ-keto esters via homologation.

Detailed Experimental Protocol: Zinc Carbenoid-Mediated Homologation

This protocol outlines a general procedure for the one-carbon insertion into a β-keto ester to yield the corresponding γ-keto ester.[2]

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the starting β-keto ester (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diethylzinc (Et₂Zn) (1.1 equivalents) dropwise, followed by the slow, dropwise addition of diiodomethane (CH₂I₂) (1.1 equivalents).

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure ethyl 6-oxoundecanoate.

B. Gold-Catalyzed Hydration of an Alkynoate

An alternative and atom-economical approach involves the gold(III)-catalyzed hydration of a 3-alkynoate. This method proceeds under mild conditions and typically affords high yields of the desired γ-keto ester.[3]

Reaction Principle:

Figure 2: Gold-catalyzed hydration of a 3-alkynoate to a γ-keto ester.

II. Derivatization Strategies for Drug Discovery

The true potential of ethyl 6-oxoundecanoate lies in its facile derivatization at both the ketone and ester functionalities. These modifications allow for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

A. Modifications at the Ketone Group

The ketone at the 6-position is a prime site for a variety of chemical transformations to introduce molecular diversity.

Table 1: Potential Derivatization Reactions at the Ketone Moiety

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Reductive Amination | Amine (R-NH₂), NaBH₃CN, acidic or basic conditions | Introduction of diverse amine functionalities |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Formation of an alkene |

| Grignard Reaction | Grignard reagent (R-MgBr) | Tertiary alcohol formation |

| Knoevenagel Condensation | Active methylene compound, base catalyst | Carbon-carbon bond formation |

B. Modifications at the Ester Group

The ethyl ester provides another handle for derivatization, primarily through transesterification or amidation.

1. Transesterification:

This reaction allows for the exchange of the ethyl group with other alcohols, potentially modulating solubility and metabolic stability.[4]

2. Amidation:

Conversion of the ester to an amide can introduce hydrogen bonding capabilities and alter the electronic properties of the molecule. This is typically achieved by reaction with an amine, often requiring elevated temperatures or the use of a catalyst.

III. Potential Therapeutic Applications and Biological Activities

While the specific biological activities of ethyl 6-oxoundecanoate derivatives are not yet extensively documented in publicly available literature, the broader class of long-chain ketones and esters has shown promise in several therapeutic areas.

A. Hypocholesterolemic and Metabolic Effects

Studies on long-chain aliphatic ketones have indicated potential hypocholesterolemic activity.[5] For instance, 2-hexadecanone was found to significantly reduce serum cholesterol levels in rats.[5] This suggests that derivatives of ethyl 6-oxoundecanoate, which also possess a long aliphatic chain with a ketone, could be investigated for their effects on lipid metabolism and their potential as agents to combat dyslipidemia.

B. Antimicrobial and Quorum Sensing Inhibition

β-Keto esters have been designed as antibacterial compounds, acting as mimics of N-acyl-homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing.[6] By interfering with quorum sensing, these compounds can disrupt bacterial communication and virulence.[6] The structural similarity of γ-keto esters like ethyl 6-oxoundecanoate to these signaling molecules makes them intriguing candidates for the development of novel anti-infective agents that target bacterial communication rather than viability, potentially reducing the selective pressure for resistance.

C. Anti-inflammatory and Analgesic Properties

Derivatives of other functionalized esters, such as ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate, have been synthesized and shown to possess in vivo analgesic and anti-inflammatory activity.[7] This precedent suggests that by incorporating appropriate pharmacophores, derivatives of ethyl 6-oxoundecanoate could be developed as novel anti-inflammatory and analgesic agents.

IV. Future Directions and Conclusion

Ethyl 6-oxoundecanoate represents a promising, yet underutilized, platform for the development of novel therapeutics. Its straightforward synthesis and the multiple avenues for chemical derivatization provide a solid foundation for the exploration of its biological potential. Future research should focus on the systematic synthesis and screening of derivative libraries to elucidate structure-activity relationships for various biological targets. The insights from related long-chain ketones and other keto-ester derivatives provide a logical starting point for these investigations. As our understanding of the medicinal chemistry of this compound class grows, ethyl 6-oxoundecanoate and its derivatives are poised to become valuable tools in the arsenal of drug discovery professionals.

References

- BenchChem. (2025). Application of Gamma-Keto Esters in the Synthesis of Bioactive Natural Products. BenchChem Technical Support Team.

- (2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification.

- PubChem. (n.d.). Ethyl 6-oxohexanoate.

- (2014, June 8).

- Ballini, R., Bosica, G., & Livi, D. (2001). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Synthesis, 2001(10), 1519-1522.

- (2009, February 20).

- BenchChem. (2025). Technical Support Center: Synthesis of Ethyl 6-(4-biphenyl)

- Angene Chemical. (n.d.).

- (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.

- NextSDS. (n.d.).

- PubChem. (n.d.). Ethyl 6-oxo-6-phenylhexanoate.

- (1975). Cycloalkanones. 8.

- MolPort. (n.d.).

- (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC.

- (2002). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cycloalkanones. 8. Hypocholesterolemic activity of long-chain ketones related to pentadecanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on Ethyl 6-Oxoundecanoate: Physicochemical Profiling, Synthesis, and Applications

Executive Summary

Ethyl 6-oxoundecanoate is a highly versatile medium-chain keto-ester that serves as a critical building block in chemical biology, lipid engineering, and pharmaceutical synthesis. Featuring a bifunctional architecture—a terminal ethyl ester and a mid-chain ketone—this molecule provides orthogonal reactivity sites that are highly sought after for synthesizing complex lipid analogs, plant growth regulators, and metabolic biomarkers. This whitepaper provides a rigorous technical analysis of its physicochemical properties, establishes a field-proven synthetic workflow, and explores its downstream applications in modern drug development.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of ethyl 6-oxoundecanoate is essential for predicting its behavior in organic solvents, its reactivity in cross-coupling methodologies, and its chromatographic profile. The exact molecular weight (228.33 g/mol ) and formula (C13H24O3) dictate its mass spectrometry validation parameters [1].

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | Ethyl 6-oxoundecanoate |

| CAS Number | 72665-99-7 |

| Molecular Formula | C13H24O3 |

| Molecular Weight | 228.33 g/mol |

| SMILES String | CCCCCC(=O)CCCCC(=O)OCC |

| Structural Features | 11-carbon parent chain; Ketone at C6; Ethyl ester at C1 |

| Physical State | Liquid (at standard temperature and pressure) |

| Solubility | Soluble in Chloroform, Dichloromethane, THF, and Methanol |

Chemical Synthesis Workflow

The synthesis of medium-chain keto-esters is notoriously prone to over-alkylation. If a standard Grignard reagent is reacted directly with an ester or an acid chloride, the highly reactive intermediate often undergoes a second nucleophilic attack, yielding a tertiary alcohol byproduct.

To achieve absolute chemoselectivity, the protocol below utilizes a copper-catalyzed cross-coupling of a Grignard reagent with an acid chloride.

Step-by-Step Methodology: Organocuprate-Mediated Acyl Substitution

1. Preparation of the Acyl Donor: Dissolve ethyl 6-chloro-6-oxohexanoate (monoethyl adipoyl chloride, 1.0 eq) in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.

-

Causality: The argon atmosphere and anhydrous solvent are critical to prevent the premature hydrolysis of the highly electrophilic acid chloride into its corresponding carboxylic acid, which would quench the organometallic reagent.

2. Transmetalation (Cuprate Formation): In a separate flame-dried flask, suspend Copper(I) iodide (CuI, 0.1 eq) in anhydrous THF and cool to -78°C using a dry ice/acetone bath. Add pentylmagnesium bromide (1.05 eq) dropwise.

-

Causality: Grignard reagents are "hard" nucleophiles that readily attack both ketones and esters. By introducing CuI, the Grignard reagent undergoes transmetalation to form an organocuprate (a Gilman-type reagent). Cuprates are "soft" nucleophiles that exhibit exquisite chemoselectivity, reacting exclusively with the highly electrophilic acid chloride while completely sparing the newly formed ketone and the terminal ethyl ester. The -78°C temperature is mandatory to stabilize the thermally labile organocuprate intermediate.

3. Nucleophilic Acyl Substitution: Transfer the acyl donor solution dropwise into the cuprate solution at -78°C. Allow the reaction to stir for 2 hours, gradually warming to -20°C.

-

In-Process Control (IPC): The reaction is a self-validating system if monitored via Thin-Layer Chromatography (TLC). Quench a micro-aliquot in anhydrous methanol; the disappearance of the acid chloride (visualized as a methyl ester on the TLC plate) confirms reaction completion.

4. Quenching and Isolation: Quench the reaction vigorously with saturated aqueous ammonium chloride (NH₄Cl) at 0°C.

-

Causality: NH₄Cl safely protonates the product and forms a water-soluble coordination complex with the copper ions, preventing emulsion formation during the subsequent liquid-liquid extraction. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel flash chromatography.

Copper-catalyzed cross-coupling workflow for ethyl 6-oxoundecanoate.

Analytical Characterization

To validate the structural integrity of the synthesized ethyl 6-oxoundecanoate, the following analytical benchmarks must be met:

-

Mass Spectrometry (ESI-MS): A primary[M+H]⁺ peak at m/z 229.3 must be observed, confirming the exact molecular weight of 228.33 g/mol .

-

FT-IR Spectroscopy: The spectrum must display two distinct carbonyl stretches: ~1735 cm⁻¹ (indicating the ester C=O) and ~1715 cm⁻¹ (indicating the mid-chain ketone C=O). The absence of a broad -OH stretch at ~3300 cm⁻¹ validates the prevention of the tertiary alcohol byproduct.

-

¹H NMR (CDCl₃): Key diagnostic peaks include a triplet at ~0.88 ppm (terminal methyl of the pentyl group), a multiplet at ~2.4 ppm (the four protons on C5 and C7 adjacent to the ketone), and a distinct quartet at ~4.1 ppm (the methylene protons of the ethyl ester).

Applications in Drug Development & Chemical Biology

The orthogonal reactivity of ethyl 6-oxoundecanoate allows it to act as a versatile scaffold across multiple domains of life sciences.

Lipid Metabolism and Cholesterol Management

Ketone-containing fatty acids, specifically 6-oxoundecanoic acid and its esterified derivatives, are highly active pharmacophores in the modulation of lipid metabolism[3]. These compounds are utilized in the development of therapeutics targeting cholesterol management. By mimicking endogenous oxidized lipids, they can influence the cellular cholesterol biosynthetic pathway, specifically by downregulating HMG-CoA reductase activity and promoting the catabolism of intermediate-density lipoproteins (IDL).

Synthesis of Jasmonate Analogs

In agrochemical biology, ethyl 6-oxoundecanoate is a precursor for the synthesis of cyclopentanone-based plant growth regulators, such as Prohydrojasmon (PDJ) [2]. Through controlled cyclization and derivatization, the linear keto-ester is converted into jasmonic acid analogs that stimulate secondary metabolite accumulation and induce defense mechanisms in crops against herbivores.

Lipid Nanoparticle (LNP) Engineering

The advent of mRNA therapeutics relies heavily on ionizable lipids. The ketone moiety at the C6 position of ethyl 6-oxoundecanoate provides an ideal site for reductive amination. By reacting the ketone with various polyamines, researchers can engineer highly branched, ionizable lipid tails that enhance endosomal escape and improve the transfection efficiency of LNPs.

Strategic applications of ethyl 6-oxoundecanoate in chemical biology.

References

- Ketone compounds and compositions for cholesterol management and related uses (US7304093B2), Google Patents.

Application Note and Detailed Protocol for the Synthesis of Ethyl 6-Oxoundecanoate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of ethyl 6-oxoundecanoate, a long-chain keto-ester with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and flavor compounds. The described methodology is robust, scalable, and relies on well-established organometallic principles, making it suitable for both academic research and process development settings. The synthesis is achieved in two primary stages: the preparation of ethyl 6-chloro-6-oxohexanoate from monoethyl adipate, followed by a Grignard reaction with pentylmagnesium bromide. This guide offers in-depth explanations of the underlying chemical principles, detailed experimental procedures, and essential safety considerations to ensure a successful and safe execution of the synthesis.

Introduction

Keto-esters are a pivotal class of organic compounds, serving as versatile building blocks in a myriad of synthetic transformations. Their unique bifunctional nature, possessing both a ketone and an ester moiety, allows for selective chemical manipulations at multiple sites within the molecule. Ethyl 6-oxoundecanoate is a valuable exemplar of this class, featuring a linear eleven-carbon backbone with a ketone at the 6-position and a terminal ethyl ester.

The synthetic strategy detailed herein was chosen for its efficiency and reliability. It circumvents the potential complexities and side reactions associated with multi-step approaches like the acetoacetic ester synthesis for a molecule of this particular structure. The core of this synthesis is a Grignard reaction, a powerful and widely used method for carbon-carbon bond formation. The reaction involves the nucleophilic attack of a Grignard reagent (pentylmagnesium bromide) on an acyl chloride (ethyl 6-chloro-6-oxohexanoate). This approach is highly convergent, assembling the target molecule from two readily accessible fragments in a controlled manner.

Overall Synthetic Workflow

The synthesis of ethyl 6-oxoundecanoate is accomplished through a two-stage process, as illustrated in the workflow diagram below. The initial step involves the conversion of a commercially available starting material, monoethyl adipate, into its corresponding acyl chloride. This activated intermediate is then reacted with a freshly prepared Grignard reagent to yield the final product after an aqueous work-up.

Caption: Overall workflow for the synthesis of ethyl 6-oxoundecanoate.

Materials and Methods

Reagents and Equipment

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |

| Monoethyl adipate | 626-86-8 | 174.19 | Sigma-Aldrich | |

| Oxalyl chloride | 79-37-8 | 126.93 | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle in a fume hood. |

| Dichloromethane (DCM), dry | 75-09-2 | 84.93 | Sigma-Aldrich | Anhydrous grade, distilled from CaH₂. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Sigma-Aldrich | Catalytic amount. |

| 1-Bromopentane | 110-53-2 | 151.04 | Sigma-Aldrich | |

| Magnesium turnings | 7439-95-4 | 24.31 | Sigma-Aldrich | |

| Diethyl ether, anhydrous | 60-29-7 | 74.12 | Sigma-Aldrich | Anhydrous grade. |

| Iodine | 7553-56-2 | 253.81 | Sigma-Aldrich | A small crystal to initiate the Grignard reaction. |

| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | - | Prepared in-house. |

| Saturated aq. NaCl solution (Brine) | 7647-14-5 | 58.44 | - | Prepared in-house. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Sigma-Aldrich | For drying organic layers. |

| Equipment | ||||

| Round-bottom flasks | Various sizes, oven-dried. | |||

| Reflux condenser | With drying tube. | |||

| Addition funnel | For slow addition of reagents. | |||

| Magnetic stirrer and stir bars | ||||

| Heating mantle/Oil bath | For controlled heating. | |||

| Ice bath | For cooling. | |||

| Rotary evaporator | For solvent removal. | |||

| Vacuum distillation setup | For purification of the final product. | |||

| Schlenk line/Inert gas setup | For handling air and moisture-sensitive reagents. |

Experimental Protocol

Part 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate

This procedure is adapted from established methods for converting carboxylic acids to acyl chlorides.[1]

-

Reaction Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a rubber septum, add monoethyl adipate (17.42 g, 0.1 mol) and dry dichloromethane (100 mL).

-

Addition of Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) to the solution.

-

Addition of Chlorinating Agent: Cool the flask in an ice bath to 0 °C. Slowly add oxalyl chloride (10.0 mL, 0.115 mol) dropwise via syringe over 30 minutes. Caution: Gas evolution (CO₂, CO, and HCl) will occur. This step must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

-

Isolation of Acyl Chloride: The reaction mixture containing the desired ethyl 6-chloro-6-oxohexanoate is typically used directly in the next step without purification. The volatile solvent and excess oxalyl chloride can be removed under reduced pressure if desired, but care must be taken as the product is moisture-sensitive.

Part 2: Grignard Reaction for the Synthesis of Ethyl 6-oxoundecanoate

Note: All glassware for this part must be thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon.

-

Preparation of the Grignard Reagent:

-

In a 500 mL three-necked, round-bottom flask equipped with a reflux condenser (with a drying tube), a 125 mL addition funnel, and a rubber septum, place magnesium turnings (2.67 g, 0.11 mol).

-

Add a small crystal of iodine to the flask.

-

Add 20 mL of anhydrous diethyl ether to the flask.

-

In the addition funnel, place a solution of 1-bromopentane (15.1 g, 0.1 mol) in 80 mL of anhydrous diethyl ether.

-

Add a small portion (approx. 10 mL) of the 1-bromopentane solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. Cool the resulting dark grey solution to room temperature.

-

-

Acylation Reaction:

-

Cool the freshly prepared pentylmagnesium bromide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the solution of ethyl 6-chloro-6-oxohexanoate (from Part 1) in dichloromethane to the Grignard reagent via a cannula or dropping funnel over 1 hour, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Part 3: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain ethyl 6-oxoundecanoate as a colorless oil.

Reaction Mechanism

The core of this synthesis is the nucleophilic acyl substitution of the acyl chloride by the Grignard reagent. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. The initial tetrahedral intermediate collapses, expelling the chloride leaving group to form the ketone. It is crucial to maintain a low temperature during the addition to prevent the newly formed ketone from reacting with a second equivalent of the Grignard reagent.

Caption: Mechanism of the Grignard reaction with an acyl chloride.

Safety Precautions

-

Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Grignard Reagents: Highly reactive and pyrophoric upon contact with air, and react violently with water. All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.

-

Diethyl Ether: Extremely flammable. Use in a well-ventilated area away from ignition sources.

-

1-Bromopentane: Harmful if swallowed or inhaled. It is a skin and eye irritant.

References

-

General Acetoacetic Ester Synthesis: For a general overview of the acetoacetic ester synthesis, a related method for ketone preparation, see: "Acetoacetic Ester Synthesis". Chemistry LibreTexts. [Link]

-

Alkylation of Enolates: The principles of enolate alkylation are fundamental to this synthesis. A relevant resource is: "Alkylation of Enolate Ions". Chemistry LibreTexts. [Link]

- Synthesis of Ethyl 6-chloro-6-oxohexanoate: The preparation of the acyl chloride starting material is based on the methodology described in: "A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate".

-

Grignard Reaction with Acyl Chlorides: For a general discussion of the reaction between Grignard reagents and acyl chlorides, see: "Reactions of Grignard Reagents". Master Organic Chemistry. [Link]

Sources

Application Note: Ethyl 6-Oxoundecanoate as a Bifunctional Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Strategic utilization of aliphatic keto-esters for the synthesis of conformationally restricted heterocycles and carbocycles.

Chemical Rationale & Strategic Utility

In modern drug discovery, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a hit compound often requires the introduction of lipophilic domains and conformationally restricted rings.1[1] serves as a highly versatile, bifunctional building block that addresses both needs simultaneously.

The molecule features two orthogonally reactive electrophilic centers—a C1 ethyl ester and a C6 ketone—separated by a four-carbon aliphatic linker. This specific spatial arrangement is mathematically ideal for intramolecular cyclizations, allowing chemists to selectively generate either 5-membered carbocycles (via Dieckmann-type condensations) or 7-membered heterocycles (via reductive amination and lactamization). Furthermore, the native pentyl tail (C7–C11) remains intact during these transformations, naturally embedding a lipophilic membrane-anchoring domain into the resulting scaffolds. This makes it an exceptional precursor for synthesizing lipid-like GPCR ligands, kinase inhibitors, and jasmonate analogs (such as 2[2]).

Physicochemical Profile

The fundamental properties of ethyl 6-oxoundecanoate dictate its handling and reactivity in anhydrous environments.

| Property | Value |

| Chemical Name | Ethyl 6-oxoundecanoate |

| CAS Registry Number | 3[3] |

| Molecular Formula | C₁₃H₂₄O₃ |

| Molecular Weight | 228.33 g/mol |

| SMILES String | CCCCCC(=O)CCCCC(=O)OCC |

| Physical State | Pale yellow to colorless oil |

| Reactivity Profile | Bifunctional (Electrophilic ketone & ester) |

Pathway A: Synthesis of Conformationally Restricted Azepanes

Azepane (7-membered nitrogenous ring) derivatives are privileged structures in medicinal chemistry, frequently utilized to restrict the conformation of flexible alkyl chains to improve target binding affinity. By subjecting ethyl 6-oxoundecanoate to reductive amination, the resulting secondary amine spontaneously cyclizes with the terminal ester to form a caprolactam derivative: 7-pentylazepan-2-one .

Workflow for 7-pentylazepan-2-one synthesis via reductive amination and lactamization.

Protocol A: Reductive Amination and Lactamization

Self-Validating System: This protocol utilizes LC-MS monitoring to ensure the transient amino-ester intermediate is fully consumed before workup.

-

Imine Formation:

-

Action: Dissolve ethyl 6-oxoundecanoate (1.0 eq, 10 mmol) in anhydrous methanol (30 mL). Add ammonium acetate (NH₄OAc, 10.0 eq). Stir at room temperature for 2 hours under N₂.

-

Causality: A massive excess of NH₄OAc is required to drive the equilibrium toward the imine/enamine intermediate, preventing the formation of secondary dimer byproducts.

-

-

Selective Reduction:

-

Action: Cool the mixture to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

-

Causality: STAB is specifically chosen over NaBH₄ because it is mild enough to selectively reduce the imine without reducing the C1 ester or unreacted C6 ketone. It also avoids the generation of highly toxic HCN gas associated with NaBH₃CN.

-

-

Thermal Lactamization:

-

Action: Attach a reflux condenser and heat the reaction mixture to 60 °C for 12 hours.

-

Causality: The intermediate amino-ester is entropically favored to undergo intramolecular cyclization. Heating provides the activation energy needed to expel ethanol and form the thermodynamically stable 7-membered lactam.

-

-

Validation & Workup:

-

Action: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the [M+H]⁺ peak for 7-pentylazepan-2-one (m/z = 184.2) is dominant. Quench with saturated NaHCO₃, extract with EtOAc (3 × 20 mL), dry over MgSO₄, and concentrate in vacuo.

-

Pathway B: Cyclopentanone Scaffolds via Dieckmann Condensation

Cyclopentanones are critical precursors for anti-inflammatory agents and plant-derived bioactive analogs (e.g., jasmonates). Under strongly basic conditions, the alpha-carbon (C5) of the ketone in ethyl 6-oxoundecanoate can be deprotonated to form an enolate, which subsequently attacks the C1 ester to yield 2-hexanoylcyclopentan-1-one .

Mechanistic pathway of the Dieckmann-type condensation forming a cyclopentanone scaffold.

Protocol B: Base-Promoted Intramolecular Cyclization